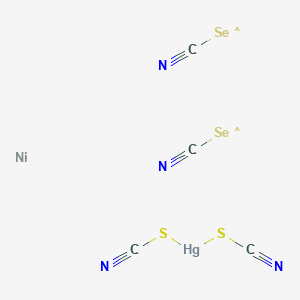
(1,1,3-Trichloro-3-cyanopropyl)phosphonic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1,3-Trichloro-3-cyanopropyl)phosphonic dichloride is a chemical compound with the molecular formula C4H3Cl5NOP. It is known for its reactivity and is used in various chemical processes and applications. This compound is characterized by the presence of both phosphonic dichloride and cyanopropyl groups, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,3-Trichloro-3-cyanopropyl)phosphonic dichloride typically involves the reaction of phosphonic dichloride with a suitable cyanopropyl precursor. One common method includes the use of Grignard reagents, where the corresponding chlorophosphines react with organomagnesium compounds . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
(1,1,3-Trichloro-3-cyanopropyl)phosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to yield less chlorinated products.
Oxidation Reactions: Oxidative conditions can lead to the formation of phosphonic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, reducing agents like zinc or lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted phosphonic dichlorides, phosphonic acids, and reduced cyanopropyl derivatives. These products have applications in different fields, including materials science and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
(1,1,3-Trichloro-3-cyanopropyl)phosphonic dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1,1,3-Trichloro-3-cyanopropyl)phosphonic dichloride involves its reactivity with various nucleophiles and electrophiles. The phosphonic dichloride group can undergo hydrolysis to form phosphonic acid derivatives, which can further react with other compounds. The cyanopropyl group can participate in nucleophilic addition reactions, leading to the formation of new carbon-nitrogen bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichloroethylene: A halocarbon with similar chlorinated groups but different applications and properties.
Methylphosphonyl dichloride: Another phosphonic dichloride compound with different substituents and reactivity.
Uniqueness
(1,1,3-Trichloro-3-cyanopropyl)phosphonic dichloride is unique due to the presence of both cyanopropyl and phosphonic dichloride groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
39950-68-0 |
|---|---|
Molekularformel |
C4H3Cl5NOP |
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
2,4,4-trichloro-4-dichlorophosphorylbutanenitrile |
InChI |
InChI=1S/C4H3Cl5NOP/c5-3(2-10)1-4(6,7)12(8,9)11/h3H,1H2 |
InChI-Schlüssel |
DLVFSDZCHFFPED-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C#N)Cl)C(P(=O)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide](/img/structure/B14681155.png)
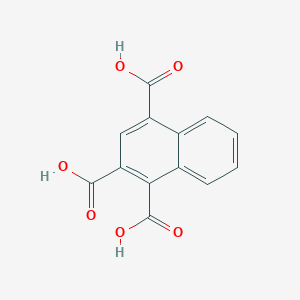

![Trichloro[(3-methylphenyl)methyl]silane](/img/structure/B14681175.png)

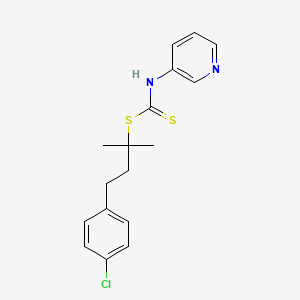
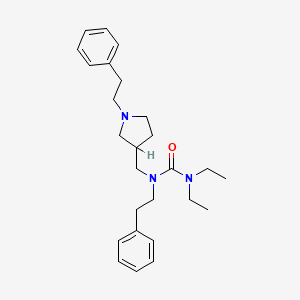
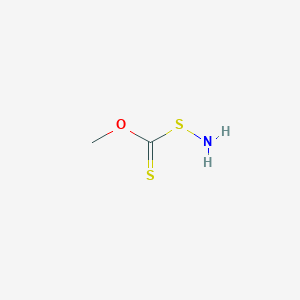

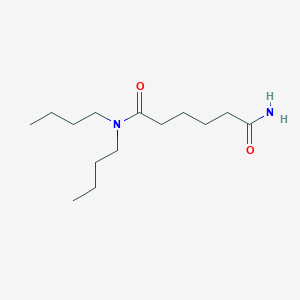

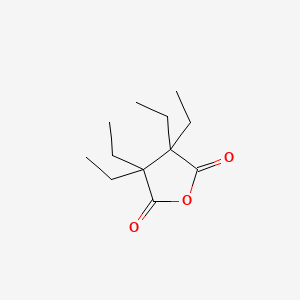
![3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14681259.png)
